2-Amino-6-chloro-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid methyl ester hydrochloride
Overview
Description
2-Amino-6-chloro-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid methyl ester hydrochloride is a chemical compound with the molecular formula C11H12ClNO2. It is a derivative of naphthalene and contains functional groups such as amino, chloro, and ester groups. This compound is of interest in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-chloro-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid methyl ester hydrochloride typically involves multiple steps, starting with the base compound naphthalene. The process may include halogenation, nitration, reduction, and esterification reactions. Specific reaction conditions such as temperature, pressure, and catalysts are carefully controlled to achieve the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow processes and automated systems are often employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl).
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Production of amines and alcohols.
Substitution: Generation of different substituted naphthalene derivatives.
Scientific Research Applications
This compound has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-Amino-6-chloro-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid methyl ester hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Amino-6-methyl-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid methyl ester hydrochloride
2-Amino-6-bromo-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid methyl ester hydrochloride
2-Amino-6-fluoro-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid methyl ester hydrochloride
Uniqueness: 2-Amino-6-chloro-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid methyl ester hydrochloride is unique due to its specific chlorine substitution on the naphthalene ring, which influences its chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
methyl 2-amino-6-chloro-3,4-dihydro-1H-naphthalene-2-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2.ClH/c1-16-11(15)12(14)5-4-8-6-10(13)3-2-9(8)7-12;/h2-3,6H,4-5,7,14H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGXHSLFVCNCHSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCC2=C(C1)C=CC(=C2)Cl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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